molecular formula C15H16N2O B2883144 N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide CAS No. 2411308-29-5

N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide

Cat. No.: B2883144
CAS No.: 2411308-29-5
M. Wt: 240.306
InChI Key: OYAALTTVXLJRPX-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide is a synthetic indole derivative supplied for research purposes. The indole scaffold is a privileged structure in medicinal chemistry and is recognized as a near-ubiquitous component of biologically active compounds and natural products . Indole derivatives are significant in drug discovery and have been shown to exhibit a wide range of biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities, and play a fundamental role in cell biology . This specific compound features a but-2-ynamide moiety linked to a 2,3-dimethylindole core, a structural motif that may be of interest in the design and synthesis of novel bioactive molecules. As a research chemical, it serves as a valuable building block for pharmaceutical development and biochemical screening. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-4-5-15(18)16-9-12-6-7-14-13(8-12)10(2)11(3)17-14/h6-8,17H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAALTTVXLJRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC2=C(C=C1)NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Mechanism of Action

The mechanism of action of N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may:

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups Reported Activity/Use
N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide 2,3-Dimethylindole But-2-ynamide Alkyne, amide Not explicitly reported
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 2,3-Dihydroindole Primary amine Amine Intermediate for bioactive molecules
4,4,4-Trifluoro-3-oxo-N-(2,3-dimethyl-1H-indol-5-yl)butanamide (3D) 2,3-Dimethylindole Trifluoroketobutanamide Trifluoromethyl, ketone, amide Antimicrobial activity
Patent-derived quinoline-but-2-ynamide analogs Quinoline Tetrahydrofuran-3-yloxy, cyano Cyano, ether, alkyne Therapeutic candidates (unspecified)

Detailed Analysis

Core Heterocycle Variations
  • Indole vs. Dihydroindole: The target compound’s fully aromatic indole core differs from the partially saturated 2,3-dihydroindole in .
  • Indole vs. Quinoline: The patent-derived quinoline analogs replace indole with a larger, more conjugated quinoline system. This increases molecular weight (~30–50 Da) and may alter pharmacokinetics (e.g., quinoline’s basic nitrogen improves water solubility).
Functional Group Impact
  • But-2-ynamide vs. Trifluoroketobutanamide : The alkyne in the target compound contrasts with the electron-withdrawing trifluoromethyl and ketone groups in compound 3D . While 3D’s trifluoro group enhances metabolic stability and electronegativity (favorable for enzyme inhibition), the alkyne in the target compound could enable bioorthogonal reactions or influence membrane permeability.
  • Amide Linker Variations : The target compound’s amide is directly conjugated to an alkyne, whereas 3D’s amide is adjacent to a ketone. This positional difference may affect hydrogen-bonding capacity and target selectivity.
Table 2: Physicochemical Properties (Inferred)
Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound ~284.3 ~2.5 1 (amide NH) 2 (amide O, alkyne)
(2,3-Dihydroindol-5-ylmethyl)amine ~162.2 ~1.8 2 (amine NH₂) 1 (amine N)
Compound 3D ~326.3 ~3.0 1 (amide NH) 4 (amide O, ketone O, CF₃)
Quinoline-but-2-ynamide ~380–420 ~2.8–3.5 1–2 5–7

Biological Activity

N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide, a compound with the CAS number 2411308-29-5, is an indole derivative that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their diverse biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These properties make indole derivatives valuable in pharmaceutical research and development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key points include:

Target Receptors:
Indole derivatives often exhibit high affinity for multiple receptors involved in cell signaling and regulation. This interaction can lead to modulation of cellular pathways that are crucial in disease processes.

Biochemical Pathways:
Research indicates that indole derivatives can influence several biochemical pathways, including those related to inflammation and cell proliferation. The compound's structure allows it to participate in various biochemical reactions, enhancing its therapeutic potential.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
AnticancerExhibited cytotoxic effects on cancer cell lines.
AntimicrobialDemonstrated activity against various bacterial strains.
Anti-inflammatoryReduced inflammatory markers in vitro.
AntiviralShowed potential against viral replication.

Case Studies and Research Findings

  • Anticancer Activity:
    In a study examining the cytotoxic effects of this compound on various cancer cell lines, significant inhibition of cell growth was observed. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy:
    Research demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Anti-inflammatory Properties:
    In vitro studies indicated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with coupling 2,3-dimethylindole derivatives with but-2-ynoic acid chloride. Key steps include halogenation of the indole core, followed by nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira reactions). Intermediates are characterized via 1H/13C NMR to confirm regioselectivity and HPLC to assess purity. Solvents like tetrahydrofuran (THF) and catalysts such as Pd(PPh₃)₄ are critical for yield optimization .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

Structural validation requires a combination of IR spectroscopy (to identify alkyne C≡C stretches at ~2100–2260 cm⁻¹), mass spectrometry (HRMS for exact mass confirmation), and 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole and alkyne regions. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers mitigate degradation during storage of this compound?

Stability studies suggest storing the compound at -20°C under inert gas (argon) to prevent oxidation of the alkyne moiety. Lyophilization in amber vials with desiccants (e.g., silica gel) reduces hydrolysis. Regular purity checks via TLC or HPLC are advised, especially if used in biological assays .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G level predicts the compound’s HOMO-LUMO gap (~4.5 eV), indicating moderate electrophilicity. The alkyne group acts as a reactive site for click chemistry, while the indole ring’s electron-rich environment facilitates π-π stacking with biological targets. MEP (Molecular Electrostatic Potential) maps highlight nucleophilic regions at the methyl groups, guiding derivatization strategies .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-viral vs. neuroactive effects)?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). For anti-ZIKV activity (IC₅₀ ~10 µM), use plaque reduction neutralization tests (PRNT) in Vero cells, while neuroactivity studies require patch-clamp electrophysiology to assess dopamine receptor modulation. Cross-validate findings with structural analogs (e.g., fluorinated indole derivatives) to isolate pharmacophore contributions .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

Pharmacokinetic profiling reveals poor water solubility due to the hydrophobic indole core. Strategies include:

  • Prodrug synthesis : Introduce phosphate groups at the alkyne terminus for enhanced solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life.
  • Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., methyl groups on indole) .

Q. What mechanistic insights explain its dual activity in neurotransmitter modulation and anti-inflammatory pathways?

The compound’s indole moiety may inhibit COX-2 via hydrogen bonding to Arg120, while the alkyne group covalently modifies cysteine residues in NLRP3 inflammasome components. Dual activity is confirmed via knockout mouse models (e.g., NLRP3⁻/⁻) and radioligand binding assays for serotonin (5-HT2A) receptors .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize Pd catalyst loading (5–10 mol%) in Sonogashira coupling
Spectral overlap in NMRUse 13C DEPT-135 to distinguish CH₂/CH₃ groups
Bioactivity variabilityStandardize assay protocols (e.g., fixed ATP levels in kinase assays)
Off-target effects in neuronsCRISPR-Cas9 silencing of candidate receptors (e.g., DRD2)

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